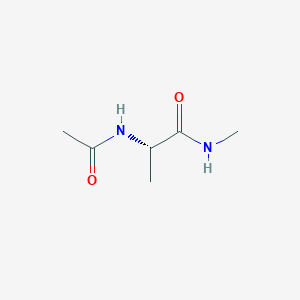
4-甲氧基-2-萘胺
描述
4-Methoxy-2-naphthylamine is an organic compound with the chemical formula C₁₁H₁₁NOThis compound is a powdery substance that is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .
科学研究应用
4-Methoxy-2-naphthylamine has several applications in scientific research:
作用机制
Target of Action
The primary targets of 4-Methoxy-2-naphthylamine are dipeptidyl peptidase II (DPP II) and cathepsin B . These enzymes play crucial roles in protein degradation and regulation of biological processes.
Mode of Action
4-Methoxy-2-naphthylamine interacts with its targets by serving as a substrate. For instance, DPP II in normal rat lung can hydrolyze Lys-Ala or Lys-Pro derivatives of 4-Methoxy-2-naphthylamine . Similarly, cathepsin B activity was demonstrated using 2-methoxy-4-naphthylamide (MNA) substrates .
Biochemical Pathways
The biochemical pathways affected by 4-Methoxy-2-naphthylamine are primarily related to protein degradation. The compound’s interaction with DPP II and cathepsin B can influence the breakdown of proteins, affecting various downstream biological processes .
Pharmacokinetics
It is known that the compound is a strong basic compound , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 4-Methoxy-2-naphthylamine’s action are primarily related to protein degradation. By serving as a substrate for enzymes like DPP II and cathepsin B, it can influence the breakdown of proteins and thus affect various biological processes .
Action Environment
The action, efficacy, and stability of 4-Methoxy-2-naphthylamine can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , suggesting that temperature can affect its stability
生化分析
Biochemical Properties
4-Methoxy-2-naphthylamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for the histochemical localization of esteroproteases in the submandibular gland of rats . It has also been used in the investigation of aminopeptidase (AP) A, B, and M, gamma-glutamyltranspeptidase (GGT), endopeptidase I and II, membrane-associated endopeptidase I and II, dipeptidylaminopeptidase (DAP) I, II, and IV, trypsin, and chymotrypsin .
Cellular Effects
It is known that the compound is a strong basic compound , which suggests that it may influence cellular pH and potentially interact with cellular processes that are sensitive to pH changes.
Molecular Mechanism
Its interactions with various enzymes suggest that it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and is typically stored at -20°C .
Metabolic Pathways
Given its interactions with various enzymes, it is likely that it participates in several biochemical reactions .
Subcellular Localization
Its interactions with various enzymes suggest that it may be found in various cellular compartments where these enzymes are localized .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-naphthylamine typically involves the reaction of 4-methoxy-2-nitronaphthalene with reducing agents. One common method is the reduction of 4-methoxy-2-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve a temperature range of 50-100°C and a pressure of 1-5 atmospheres .
Industrial Production Methods: In industrial settings, the production of 4-Methoxy-2-naphthylamine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reduction process is similar to the laboratory method but optimized for large-scale production .
化学反应分析
Types of Reactions: 4-Methoxy-2-naphthylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxy-2-naphthoquinone.
Reduction: The compound can be further reduced to form 4-methoxy-2-naphthylamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Methoxy-2-naphthoquinone.
Reduction: Various 4-methoxy-2-naphthylamine derivatives.
Substitution: Halogenated derivatives of 4-Methoxy-2-naphthylamine.
相似化合物的比较
- 1-Naphthylamine
- 2-Naphthylamine
- 4-Methoxy-2-methylaniline
- 2-Aminoanthracene
Comparison: 4-Methoxy-2-naphthylamine is unique due to its methoxy group, which provides electron-donating properties that influence its reactivity and applications. Compared to 1-Naphthylamine and 2-Naphthylamine, the presence of the methoxy group in 4-Methoxy-2-naphthylamine enhances its utility in electrophilic aromatic substitution reactions. Additionally, its applications in the development of organic semiconductors and fluorescent probes distinguish it from other similar compounds .
属性
IUPAC Name |
4-methoxynaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKZPTYRENGBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182018 | |
| Record name | 4-Methoxy-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methoxy-2-naphthylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2764-95-6 | |
| Record name | 4-Methoxy-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2764-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Methoxy-2-naphthylamine itself is not the target. Instead, it serves as a tag attached to a peptide substrate. This tagged substrate is designed to be cleaved by specific enzymes, releasing free 4-Methoxy-2-naphthylamine. This release is then detected through various methods, providing information about the enzyme's activity and localization. [, , ]
A:
- Spectroscopic Data: 4-Methoxy-2-naphthylamine exhibits characteristic absorbance in the UV-Vis spectrum, and its derivatives, particularly azo dyes, show distinct spectral shifts depending on the coupled diazonium salt. [, , ]
ANone: 4-Methoxy-2-naphthylamine doesn't possess inherent catalytic properties. It is the enzymes that cleave the substrates containing it that have catalytic activity. Applications include:
- Protease Detection: Identifying and localizing enzymes like dipeptidyl peptidases, aminopeptidases, and cathepsin B in various tissues and cells. [, , , , ]
- Enzyme Kinetic Studies: Investigating enzyme kinetics and inhibition by analyzing the rate of 4-Methoxy-2-naphthylamine release. [, ]
A: While specific studies on 4-Methoxy-2-naphthylamine using computational methods are limited in the provided research, its spectral properties and potential for forming azo dyes make it amenable to computational analysis, including molecular modeling and prediction of spectral properties. []
A: While generally stable, prolonged storage may require precautions against oxidation. Specific formulation strategies are less relevant for 4-Methoxy-2-naphthylamine itself, as it is mainly used as part of research reagents. []
A: PK/PD studies are not typically conducted on 4-Methoxy-2-naphthylamine as it is not a pharmaceutical agent. Research focuses on its use as a tool in in vitro assays and histochemical studies. [, ]
A: "Efficacy" in the traditional pharmacological sense is not applicable to 4-Methoxy-2-naphthylamine. Its value lies in its effectiveness as a tool for detecting and quantifying enzyme activity in both in vitro assays and in situ histochemical preparations. [, ]
A: The concept of resistance is not relevant to 4-Methoxy-2-naphthylamine as it is not a drug intended for therapeutic purposes. []
A: While specific toxicity data is not provided, general laboratory safety precautions should be taken when handling 4-Methoxy-2-naphthylamine, as with any chemical reagent. []
ANone:
- Spectrophotometry: Measuring absorbance changes after the enzymatic release of 4-Methoxy-2-naphthylamine or the formation of its azo dye derivatives. [, , ]
- Fluorometry: Detecting the fluorescence of 4-Methoxy-2-naphthylamine or its derivatives upon excitation with UV light. [, , ]
- Electrophoresis: Separating enzymes and detecting their activity in gels using substrates containing 4-Methoxy-2-naphthylamine. [, ]
A: Other leaving groups, such as 7-amino-4-methylcoumarin (AMC), are used in fluorogenic enzyme substrates. The choice depends on factors like the desired sensitivity, the excitation and emission wavelengths, and the compatibility with the specific assay. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















